
Tetrakis(trimethylsilylmethyl)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(trimethylsilylmethyl)titanium: is an organotitanium compound with the chemical formula C₁₆H₄₄Si₄Ti . This compound is characterized by the presence of four trimethylsilylmethyl groups bonded to a central titanium atom. It is known for its unique properties and applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsilylmethyl)titanium can be synthesized through the reaction of titanium tetrachloride with trimethylsilylmethyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
TiCl4+4LiCH2Si(CH3)3→Ti(CH2Si(CH3)3)4+4LiCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(trimethylsilylmethyl)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and trimethylsilylmethanol.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The trimethylsilylmethyl groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Titanium dioxide and trimethylsilylmethanol.
Reduction: Lower oxidation state titanium compounds.
Substitution: Compounds with different ligands replacing the trimethylsilylmethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetrakis(trimethylsilylmethyl)titanium is used as a precursor in the synthesis of titanium-containing materials. It is also used in the preparation of titanium-based catalysts for various chemical reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in biomedical materials and drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including coatings and composites. It is also employed in the semiconductor industry for the deposition of titanium-containing thin films.
Wirkmechanismus
The mechanism of action of tetrakis(trimethylsilylmethyl)titanium involves the interaction of the titanium center with various substrates. The trimethylsilylmethyl groups provide steric protection, allowing selective reactions at the titanium center. The compound can act as a Lewis acid, facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
- Tetrakis(trimethylsilylmethyl)vanadium
- Tetrakis(trimethylsilylmethyl)zirconium
- Tetrakis(trimethylsilylmethyl)hafnium
Comparison: Tetrakis(trimethylsilylmethyl)titanium is unique due to its specific reactivity and stability. Compared to its vanadium, zirconium, and hafnium analogs, it exhibits different catalytic properties and reactivity patterns, making it suitable for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
33948-28-6 |
|---|---|
Molekularformel |
C16H44Si4Ti |
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
methanidyl(trimethyl)silane;titanium(4+) |
InChI |
InChI=1S/4C4H11Si.Ti/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 |
InChI-Schlüssel |
LMJMVMANDFHNDM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



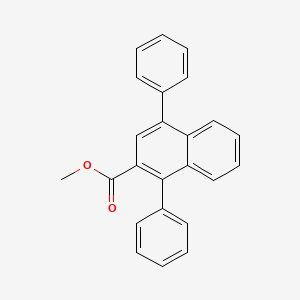
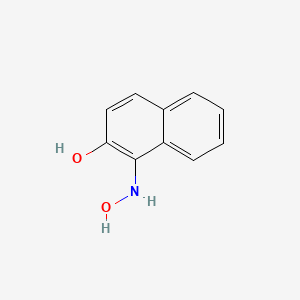


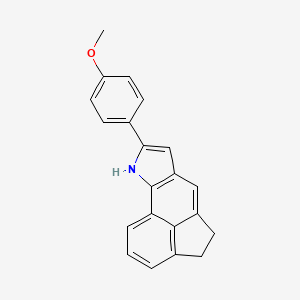

![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
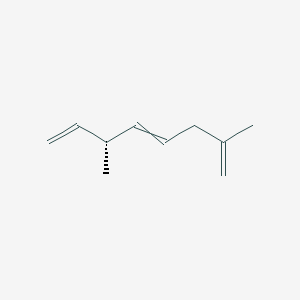
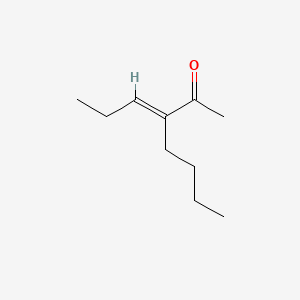
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)


![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
